molecular formula C23H25N3O2 B12492761 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B12492761
M. Wt: 375.5 g/mol
InChI Key: FOVRHRLNWPVRSX-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-isopropylphenyl)acetamide is a synthetic compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with dimethylphenyl and isopropylphenyl groups.

Preparation Methods

The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-isopropylphenyl)acetamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core is synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions: The dimethylphenyl and isopropylphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-isopropylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-isopropylphenyl)acetamide can be compared with other similar compounds, such as:

    2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide: This compound has a similar pyridazinone core but different substituents, leading to variations in its chemical and biological properties.

    2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide: The presence of a trifluoromethyl group introduces unique electronic and steric effects, influencing its reactivity and applications.

The uniqueness of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-isopropylphenyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H25N3O2/c1-15(2)18-6-5-7-20(13-18)24-22(27)14-26-23(28)11-10-21(25-26)19-9-8-16(3)17(4)12-19/h5-13,15H,14H2,1-4H3,(H,24,27)

InChI Key

FOVRHRLNWPVRSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(C)C)C

Origin of Product

United States

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